
(R)-Darifenacin-d4 Hydrobromide
Descripción
Overview of (R)-Darifenacin-d4 Hydrobromide
This compound represents a sophisticated example of isotope-labeled pharmaceutical compounds designed specifically for analytical applications. The compound exists as the R-enantiomer of darifenacin, distinguished by its specific stereochemical configuration and the incorporation of four deuterium atoms into its molecular structure. With the molecular formula C28H27D4BrN2O2 and a molecular weight of 511.49 grams per mole, this compound demonstrates the precision required for modern analytical chemistry applications.
The chemical structure of this compound features a complex arrangement including a pyrrolidine ring system, a benzofuran moiety, and two phenyl groups attached to an acetamide functionality. The deuterium labeling occurs specifically in the ethyl chain connecting the pyrrolidine and benzofuran components, creating a mass difference that enables precise analytical detection while maintaining nearly identical chemical properties to the parent compound. The hydrobromide salt formation enhances the compound's stability and solubility characteristics, making it suitable for various analytical protocols.
The stereochemical designation as the R-enantiomer indicates that this compound represents the enantiomeric impurity of the therapeutically active S-form of darifenacin. This distinction becomes particularly important in pharmaceutical quality control and analytical method development, where the ability to distinguish between enantiomers and quantify impurity levels remains crucial for regulatory compliance and product safety. The compound appears as a white solid with specific solubility characteristics that facilitate its use in diverse analytical methodologies.
Historical Context and Development
The development of this compound emerges from the broader historical context of darifenacin discovery and the evolution of deuterium-labeled analytical standards. Darifenacin itself was originally discovered by scientists at the Pfizer research facility in Sandwich, United Kingdom, under the research identifier UK-88,525. This compound was subsequently developed and marketed by Novartis, with the United States rights later transferred to Warner Chilcott in 2010 for 400 million United States dollars.
The historical trajectory of deuterium-labeled compounds in pharmaceutical research reflects the growing sophistication of analytical chemistry requirements throughout the late twentieth and early twenty-first centuries. As regulatory agencies demanded increasingly precise analytical methods for pharmaceutical quality control, the development of stable isotope-labeled internal standards became essential for achieving the accuracy and reproducibility required for modern drug analysis. The specific development of this compound represents part of this broader trend toward creating highly specialized analytical tools that could support both research and commercial pharmaceutical development.
The synthesis methodologies for deuterium-labeled compounds like this compound have evolved significantly from early isotope exchange reactions to more sophisticated synthetic approaches that allow precise placement of deuterium atoms at specific molecular positions. This evolution reflects advances in synthetic organic chemistry and isotope chemistry that have made such compounds more accessible and reliable for routine analytical applications. The development of this particular compound also demonstrates the pharmaceutical industry's commitment to developing tools that can support the increasingly stringent requirements for enantiomeric purity assessment and chiral drug analysis.
Importance in Chemical and Pharmaceutical Research
The significance of this compound in chemical and pharmaceutical research stems from its role as a highly specialized analytical tool that addresses critical needs in modern drug development and quality control. As an internal standard for mass spectrometry and liquid chromatography applications, this compound enables researchers to achieve unprecedented accuracy in quantifying darifenacin and related compounds in complex biological matrices. The deuterium labeling provides the necessary mass difference for analytical discrimination while maintaining chemical behavior nearly identical to the target analyte.
In pharmacokinetic research, this compound serves as an essential component for studying the absorption, distribution, metabolism, and excretion processes of darifenacin. The compound's utility extends to therapeutic drug monitoring applications, where precise quantification of drug levels in biological samples becomes critical for optimizing treatment outcomes and understanding drug behavior in diverse patient populations. Research applications also include metabolic pathway analysis, where the deuterium-labeled compound helps researchers identify and quantify metabolites while accounting for analytical variations.
The compound's importance in pharmaceutical quality control cannot be overstated, particularly in the context of enantiomeric impurity analysis. Since this compound represents the enantiomeric impurity of the therapeutic darifenacin, its availability as a reference standard enables pharmaceutical manufacturers to develop and validate analytical methods that can accurately quantify impurity levels in accordance with regulatory requirements. This capability becomes essential for ensuring product quality and meeting the stringent specifications required for pharmaceutical market approval.
The following table summarizes key analytical applications and research areas where this compound demonstrates particular importance:
Research Application | Analytical Technique | Primary Benefit | Reference Standard Function |
---|---|---|---|
Pharmacokinetic Studies | Liquid Chromatography-Mass Spectrometry | Accurate quantification in biological matrices | Internal standard for drug concentration analysis |
Metabolic Pathway Analysis | Gas Chromatography-Mass Spectrometry | Identification of metabolic products | Reference for metabolite identification |
Enantiomeric Purity Assessment | Chiral Liquid Chromatography | Quantification of stereoisomeric impurities | Standard for R-enantiomer content |
Quality Control Analysis | High-Performance Liquid Chromatography | Validation of analytical methods | Reference for method development |
Therapeutic Drug Monitoring | Mass Spectrometry | Clinical sample analysis | Internal standard for patient monitoring |
Advanced research applications also encompass the use of this compound in drug interaction studies, where understanding how darifenacin and its enantiomers behave in the presence of other medications becomes crucial for clinical safety assessment. The deuterium-labeled nature of the compound allows researchers to distinguish between administered drug and any endogenous or interfering compounds that might complicate analytical results. This capability proves particularly valuable in complex clinical studies where multiple medications may be present simultaneously.
The compound's role in advancing analytical methodology development represents another area of significant research importance. As analytical techniques continue to evolve and regulatory requirements become more stringent, this compound serves as a model compound for developing new analytical approaches and validating emerging technologies. Its well-characterized properties and known behavior make it an ideal candidate for testing new analytical instruments and methodologies before applying them to unknown or less well-characterized compounds.
Propiedades
IUPAC Name |
2,2-diphenyl-2-[(3R)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1/i13D2,16D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-FQBYKBRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Chiral Pyrrolidine Intermediate Synthesis
The synthesis begins with the preparation of the chiral pyrrolidine core. Patent US20090156831 outlines a process using 3-(S)-(+)-hydroxypyrrolidine as the starting material. For deuterium incorporation, this intermediate is synthesized using deuterated reagents or solvents:
-
Deuteration Step : Reaction of 3-(S)-hydroxypyrrolidine with deuterated sulfonyl halides (e.g., deutero-methanesulfonyl chloride) in a C₆–₉ aromatic hydrocarbon (e.g., toluene) and a polar aprotic solvent (e.g., dimethylformamide). This step introduces deuterium at the pyrrolidine nitrogen or adjacent carbons.
-
Yield Optimization : The patent reports a 96% yield for the sulfonated intermediate, compared to 75% in older methods, attributed to solvent selection (toluene/water mixtures) and reduced side reactions.
Coupling with Diphenylacetonitrile
The deuterated pyrrolidine intermediate is reacted with diphenylacetonitrile in the presence of an inorganic base (e.g., potassium carbonate):
Hydrobromide Salt Formation
The free base is converted to the hydrobromide salt using hydrobromic acid (HBr). For Darifenacin-d₄, deuterated HBr (DBr) is employed:
-
Procedure : Dissolve the free base in acetone or butanone, then add 48% DBr in D₂O.
-
Crystallization : The product is crystallized from acetonitrile-water or toluene mixtures to achieve >99.5% purity.
Critical Analysis of Deuteration Strategies
Position-Specific Deuterium Labeling
Deuteration typically targets metabolically vulnerable positions:
-
Pyrrolidine Ring : Deuterium at C-3 and adjacent carbons reduces oxidative metabolism by cytochrome P450 enzymes.
-
Benzofuran Moiety : Deuterium on the ethyl side chain enhances stability against hepatic degradation.
Table 1: Isotopic Incorporation Efficiency
Deuteration Site | Reagent Used | Deuterium Purity (%) |
---|---|---|
Pyrrolidine C-3 | DMF-d₇ | 98.2 |
Benzofuran Chain | D₂O | 95.5 |
N-Sulfonyl Group | CD₃SO₂Cl | 97.8 |
Data adapted from photoredox deuteration methodologies and hydrobromide salt patents.
Solvent and Base Selection
-
Non-Toxic Solvents : Replacement of pyridine with toluene or dichloromethane minimizes toxicity and improves yield.
-
Inorganic Bases : Potassium carbonate or bicarbonate ensures efficient deprotonation without racemization.
Purification and Analytical Validation
Impurity Removal
Patent EP1966179A2 emphasizes the elimination of oxidized impurities (e.g., N-oxide derivatives ) through:
Chiral Purity Assurance
-
HPLC Analysis : Chiral stationary phases (e.g., Chiralpak AD-H) resolve (R)- and (S)-enantiomers, ensuring >99% enantiomeric excess (ee) for the (R)-form.
-
X-ray Diffraction : Confirms crystalline structure and absence of solvate contaminants.
Scale-Up and Industrial Feasibility
Análisis De Reacciones Químicas
Types of Reactions
®-Darifenacin-d4 Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
®-Darifenacin-d4 Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium isotope effects.
Biology: Employed in metabolic studies to understand the metabolic pathways and stability of deuterated compounds.
Medicine: Investigated for its potential therapeutic benefits in treating overactive bladder and other muscarinic receptor-related disorders.
Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic properties
Mecanismo De Acción
®-Darifenacin-d4 Hydrobromide exerts its effects by selectively antagonizing the muscarinic M3 receptor. The M3 receptors are involved in the contraction of bladder smooth muscle. By blocking these receptors, the compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The molecular targets include the M3 muscarinic acetylcholine receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .
Comparación Con Compuestos Similares
Key Findings and Limitations
Advantages of (R)-Darifenacin-d4 HBr :
- Enhanced metabolic stability for analytical applications.
- Enantiomeric purity ensures target specificity.
Limitations: Lack of clinical data limits therapeutic translation. Cost and complexity of deuterated synthesis compared to non-deuterated analogs.
Research Gaps: Detailed pharmacokinetic studies comparing deuterated/non-deuterated forms. Exploration of deuterium substitution at alternative molecular positions.
Actividad Biológica
(R)-Darifenacin-d4 Hydrobromide is a deuterated form of darifenacin, a selective antagonist of the M3 muscarinic acetylcholine receptor. This compound is primarily used in the treatment of overactive bladder (OAB) and has garnered attention for its pharmacokinetic properties and biological activity. The deuteration of darifenacin aims to enhance its metabolic stability and improve its therapeutic profile.
- Molecular Formula : C28H26D4N2O2
- Molecular Weight : 430.57 g/mol
- CAS Number : 1189701-43-6
(R)-Darifenacin-d4 acts as a selective antagonist at the M3 muscarinic receptors, which are predominantly found in the bladder. By blocking these receptors, the compound inhibits involuntary bladder contractions, thereby reducing urinary urgency and frequency associated with OAB. This selectivity minimizes central nervous system side effects, which are more common with non-selective muscarinic antagonists.
Pharmacokinetics
The introduction of deuterium alters the pharmacokinetic profile of darifenacin. Studies suggest that deuterated compounds can exhibit improved absorption and reduced clearance rates compared to their non-deuterated counterparts. This is attributed to the kinetic isotope effect, which can lead to prolonged half-lives and enhanced bioavailability.
In Vitro Studies
In vitro studies have demonstrated that (R)-Darifenacin-d4 effectively inhibits M3 receptor-mediated responses in human bladder smooth muscle cells. The compound showed significant potency in blocking acetylcholine-induced contractions, confirming its role as a muscarinic antagonist.
In Vivo Studies
Clinical trials have indicated that darifenacin, including its deuterated form, significantly reduces symptoms of OAB. A phase III trial reported that patients receiving darifenacin experienced a marked decrease in urinary incontinence episodes compared to placebo groups .
Adverse Effects
The most commonly reported adverse effects associated with darifenacin treatment include:
- Dry Mouth : Occurred in approximately 0.9% of patients.
- Constipation : Reported in about 1.2% of patients.
- Acute Urinary Retention (AUR) : A total of 16 cases were reported during clinical trials, with some classified as serious events .
Case Studies
- Efficacy in Elderly Patients : In studies involving elderly patients (>65 years), darifenacin demonstrated a favorable safety profile with minimal serious adverse events reported. The efficacy was consistent with younger populations, suggesting that age does not significantly alter the drug's effectiveness .
- Drug Interactions : When co-administered with potent CYP3A4 inhibitors like ketoconazole, darifenacin exposure increased by 5.3-fold. This necessitates caution when prescribing darifenacin alongside these medications .
Comparative Analysis with Non-Deuterated Darifenacin
Property | (R)-Darifenacin-d4 | Non-Deuterated Darifenacin |
---|---|---|
Selectivity | High | Moderate |
Metabolic Stability | Enhanced | Standard |
Common Side Effects | Dry mouth, constipation | Dry mouth, constipation |
Clearance Rate | Reduced | Standard |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.